3-Deazauridine - 23205-42-7

3-Deazauridine

Catalog Number: EVT-1460690
CAS Number: 23205-42-7
Molecular Formula: C10H13NO6
Molecular Weight: 243.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Deazauridine is a N-glycosyl compound.
3-Deazauridine is a synthetic analogue of nucleoside uridine lacking a ring nitrogen in the 3-position. 3-deazauridine inhibits cytidine synthase, thereby reducing intracellular levels of cytidine and deoxycytidine and disrupting DNA and RNA synthesis. This agent may trigger apoptosis and enhance differentiation of neoplastic cells.(NCI04)
4-Hydroxy-1-(beta-D-ribofuranosyl)-2-pyridinone. Analog of uridine lacking a ring-nitrogen in the 3-position. Functions as an antineoplastic agent.

5-Azacytidine

  • Compound Description: 5-Azacytidine is a pyrimidine nucleoside analogue that incorporates into DNA and inhibits DNA methyltransferases, leading to hypomethylation and potential reactivation of silenced genes. [] It is used as an antineoplastic agent.
  • Relevance: 5-Azacytidine's metabolism and cytotoxicity are significantly affected by 3-Deazauridine pretreatment. 3-Deazauridine enhances 5-Azacytidine incorporation into RNA and DNA, leading to synergistic cell killing. [, ] This interaction highlights the potential of combining these compounds for enhanced therapeutic effects.

3-Deazauridine-5′-triphosphate (DeazaUTP)

  • Compound Description: DeazaUTP is the active metabolite of 3-Deazauridine. [, , , ] It acts as a potent inhibitor of CTP synthetase, the enzyme responsible for the final step in the de novo synthesis of CTP. [, ]
  • Relevance: Understanding DeazaUTP's formation and intracellular levels is crucial for elucidating the mechanism of action of 3-Deazauridine. The accumulation and depletion kinetics of DeazaUTP, as well as its interaction with other nucleotides, provide insights into the efficacy and potential synergistic effects of 3-Deazauridine in combination therapies. [, ]

Cytidine Triphosphate (CTP)

  • Relevance: 3-Deazauridine, through its metabolite DeazaUTP, inhibits CTP synthetase, leading to a reduction in intracellular CTP levels. [, , , , ] This depletion of CTP plays a crucial role in the cytotoxic activity of 3-Deazauridine, affecting RNA synthesis and potentially other metabolic processes.

Cytosine Arabinoside (Ara-C)

  • Compound Description: Ara-C, also known as cytarabine, is a pyrimidine nucleoside analog used in chemotherapy to treat various cancers. It incorporates into DNA and inhibits DNA polymerase, ultimately leading to cell death. [, ]

Thymidine

  • Relevance: Thymidine administration can affect the intracellular nucleotide pools, particularly those involved in pyrimidine synthesis. In combination with 3-Deazauridine, thymidine can influence the activity and cytotoxicity of both drugs. [, ] For example, both compounds can independently reduce intracellular deoxycytidine triphosphate (dCTP) levels, potentially leading to synergistic cytotoxicity. []

Deoxycytidine Triphosphate (dCTP)

    Uridine Triphosphate (UTP)

    • Relevance: UTP plays a crucial role in the phosphorylation of Ara-C. [] While ATP is typically considered the primary phosphate donor in kinase reactions, research suggests that UTP might be the actual phosphate donor for Ara-C phosphorylation in certain cell types. [] This finding highlights the importance of UTP levels in the efficacy of Ara-C and its potential interactions with 3-Deazauridine, which can affect UTP levels.

    2,4-Dihydroxypyridine

    • Compound Description: 2,4-Dihydroxypyridine is a potential metabolite of 3-Deazauridine. []
    • Relevance: Monitoring 2,4-Dihydroxypyridine levels can provide insights into the metabolic fate of 3-Deazauridine in vivo. [] Understanding its presence and potential biological activity can contribute to a comprehensive assessment of 3-Deazauridine's pharmacological profile.

    3-Deazacytidine

    • Compound Description: 3-Deazacytidine is a synthetic pyrimidine nucleoside analogue, structurally related to 3-Deazauridine, with potential antiviral activity. [, ]
    • Relevance: Both 3-Deazacytidine and 3-Deazauridine share structural similarities and belong to the same class of pyrimidine nucleoside analogues. Comparing their antiviral activity and mechanisms can provide insights into the structure-activity relationship within this class of compounds. []

    3-Deazaguanine

    • Compound Description: 3-Deazaguanine is a purine nucleoside analogue with antiviral activity. []
    • Relevance: The study explored the efficacy of various antiviral compounds, including 3-Deazauridine and 3-Deazaguanine, against specific viruses. While not directly structurally related, their inclusion in the study allows for a comparative analysis of their antiviral profiles and potential for therapeutic application. []
    Source and Classification

    3-Deazauridine is classified under nucleoside analogues and is synthesized from uridine. It is particularly noted for its potential therapeutic applications in oncology and virology. The compound can be sourced from various synthetic pathways that modify uridine to enhance its pharmacological properties.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 3-deazauridine typically involves several key steps:

    1. Starting Material: The synthesis begins with uridine or its derivatives.
    2. Deazatization: The nitrogen atom at the 3-position is removed using chemical reagents that facilitate deazatization.
    3. Purification: The resulting product is purified through techniques such as chromatography to isolate 3-deazauridine from by-products.

    For instance, one method described involves the use of a reaction between uridine and specific reagents that facilitate the removal of the nitrogen atom, resulting in the formation of 3-deazauridine with high yield and purity .

    Molecular Structure Analysis

    Structure and Data

    The molecular formula of 3-deazauridine is C9_{9}H11_{11}N2_{2}O5_{5}. Its structure consists of a ribose sugar linked to a modified pyrimidine base. The absence of the nitrogen atom at the 3-position leads to significant changes in its chemical reactivity and biological function compared to uridine.

    • Molecular Weight: Approximately 227.20 g/mol
    • Structural Features: The compound features a hydroxyl group at the 4-position and retains the ribofuranose configuration typical of nucleosides.
    Chemical Reactions Analysis

    Reactions and Technical Details

    3-Deazauridine undergoes various chemical reactions that influence its biological activity:

    1. Phosphorylation: Upon entering cells, it is phosphorylated to form 3-deazauridine triphosphate, which acts as an inhibitor of cytidine triphosphate synthetase.
    2. Inhibition Mechanism: The triphosphate form competes with cytidine triphosphate for binding sites on enzymes, leading to decreased levels of cytidine triphosphate within cells .

    These reactions are crucial for understanding how 3-deazauridine exerts its antitumor effects by disrupting nucleotide metabolism.

    Mechanism of Action

    Process and Data

    The mechanism of action of 3-deazauridine primarily involves:

    • Inhibition of Nucleotide Synthesis: It inhibits the synthesis of cytidylic acid, which is essential for nucleic acid formation. This inhibition results in reduced levels of cytidine triphosphate and consequently affects RNA synthesis.
    • Cellular Uptake: Studies have shown that treatment with 3-deazauridine leads to increased uptake of deoxycytidine into DNA while inhibiting uridine uptake, indicating a shift in nucleotide metabolism towards deoxycytidine .

    These mechanisms highlight its potential as an antimetabolic agent in cancer therapy.

    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    • Solubility: 3-Deazauridine is soluble in water, which facilitates its biological activity.
    • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
    • Melting Point: Specific melting point data are not widely reported but can be determined through laboratory methods.

    These properties are essential for formulating effective therapeutic agents based on this compound.

    Applications

    Scientific Uses

    3-Deazauridine has several notable applications:

    1. Antitumor Activity: It has been shown to inhibit tumor cell growth in vitro and in vivo, particularly against certain leukemia cell lines.
    2. Antiviral Properties: Research indicates potential efficacy against viral infections, particularly herpes simplex virus type 1 .
    3. Research Tool: Due to its ability to inhibit nucleotide synthesis, it serves as a valuable tool for studying metabolic pathways related to nucleic acid synthesis.
    Chemical Structure and Synthesis of 3-Deazauridine

    Structural Characterization and Analog Design

    Pyrimidine Ring Modifications: 3-Nitrogen Deficiency

    3-Deazauridine (4-hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridone) represents a fundamental structural modification of uridine where the N-3 nitrogen atom in the pyrimidine ring is replaced by a carbon atom (Fig. 1). This 3-nitrogen deficiency transforms the aromatic heterocycle into a 2-pyridone system with distinct electronic properties and hydrogen bonding capabilities. The absence of N-3 eliminates a key hydrogen bond acceptor site critical for canonical base-pairing, while the C3 position becomes available for chemical modifications that dramatically alter biological activity. Theoretical studies using molecular orbital calculations reveal that this substitution significantly reduces the molecule's dipole moment (approximately 1.5 D lower than uridine) and alters charge distribution patterns across the heterocyclic ring [8]. These electronic perturbations underlie 3-deazauridine's distinctive binding affinities for enzymes in nucleotide metabolism compared to its natural counterpart. The C3 carbon also provides a synthetic handle for introducing diverse substituents (–F, –NO₂, aryl groups) that modulate biological activity by altering steric bulk, electronic properties, and recognition by metabolic enzymes [3] [6].

    Fig. 1: Structural comparison of uridine and 3-deazauridine highlighting the 3-nitrogen deficiency (red circle)

    Ribofuranosyl Configuration and Stereochemical Implications

    The biological activity of 3-deazauridine is critically dependent on the β-D-ribofuranosyl configuration, mirroring the stereochemical requirements of natural nucleosides. X-ray crystallographic studies confirm that the ribose moiety adopts the characteristic C2'-endo puckering observed in A-form nucleic acids, with the glycosidic bond exhibiting an anti-conformation relative to the pyridone ring [10]. The β-anomeric configuration positions the ribose for proper recognition by nucleoside kinases and transporters, as evidenced by the near-complete loss of activity in α-anomers. Molecular dynamics simulations indicate that the 2'-hydroxyl group participates in a stabilizing intramolecular hydrogen bond network involving the 3'-oxygen and the pyridone carbonyl, creating a pseudo-rigid structure that influences protein binding. Modifications at the 2' or 3' positions of the ribose ring generally diminish phosphorylation efficiency by uridine-cytidine kinase, highlighting the enzyme's strict stereospecific requirements [7].

    Synthetic Methodologies

    Early Synthetic Routes: Pyridone-Based Nucleoside Synthesis

    The pioneering synthesis of 3-deazauridine employed the fusion method, reacting 1,2,4-triacetoxyribose with the sodium salt of 4-hydroxy-2(1H)-pyridone under carefully controlled thermal conditions (Fig. 2A). This direct glycosylation yielded predominantly the β-anomer but suffered from low efficiency (15-20% yield) and required extensive purification [10]. A significant advancement came with the use of Vorbrüggen glycosylation, protecting the pyridone as a silylated derivative (typically tert-butyldiphenylsilyl at N-1) and reacting it with acetobromoribose in the presence of Lewis acid catalysts like tin(IV) chloride or trimethylsilyl triflate. This method improved β-selectivity (>20:1) and overall yields to 40-60% by minimizing O-glycosylation side products [3]. Key to these syntheses was the preparation of the heterocyclic aglycone: 4-hydroxy-2(1H)-pyridone was synthesized via cyclization of ethyl cyanoacetate with ethyl acrylate under basic conditions, followed by decarboxylation and hydrolysis. These foundational methods established the chemical accessibility of 3-deazauridine but offered limited flexibility for C3 modifications required for advanced biological studies.

    Fig. 2: Synthetic strategies for 3-deazauridine: (A) Early glycosylation routes; (B) Modern C3-arylation approach

    Modern Approaches: C3-Arylation for Enhanced Bioactivity

    Contemporary synthetic strategies focus on palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the C3 position, significantly expanding the chemical space and biological potential of 3-deazauridine analogs (Fig. 2B). The critical synthetic sequence involves:

    • Protection: Selective protection of the ribose 5'-OH as tert-butyldiphenylsilyl ether and 2',3'-OH groups as isopropylidene acetal
    • Halogenation: Electrophilic bromination at C3 using N-bromosuccinimide (NBS) in DMF, achieving >95% regioselectivity
    • Cross-Coupling: Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid, thiophen-2-ylboronic acid) using Pd(PPh₃)₄ catalyst and aqueous Na₂CO₃ base in toluene/ethanol mixtures at 80°C
    • Global Deprotection: Sequential removal of protecting groups using tetrabutylammonium fluoride (TBAF) for silyl ethers and acidic hydrolysis (80% acetic acid) for acetals [4] [6]

    This methodology delivers 3-aryl-3-deazauridine derivatives in 45-75% overall yield from protected 3-deazauridine, with excellent functional group tolerance. The electronic nature of the aryl group profoundly influences biological activity: electron-withdrawing substituents (e.g., -F, -CF₃, -NO₂) enhance antiviral potency against HSV-1, while electron-donating groups (e.g., -OMe, -Me) generally diminish activity. Notably, 3-(4-fluorophenyl)-3-deazauridine demonstrates EC₅₀ values against HSV-1 (0.8 μM) comparable to acyclovir, representing a >100-fold improvement over the parent 3-deazauridine [4] [6].

    Table 1: Comparative Analysis of Synthetic Methods for 3-Deazauridine Derivatives

    Synthetic MethodKey ConditionsTarget CompoundsYield RangeKey Advantages/Limitations
    Fusion GlycosylationPyridone Na⁺ salt + sugar acetate, 160-180°CUnsubstituted 3-deazauridine15-20%Historically significant; low yield, poor selectivity
    Vorbrüggen GlycosylationSilylated pyridone + acetobromoribose, SnCl₄ catalyst, CH₃CNUnsubstituted & 3-halo derivatives40-60%Improved β-selectivity; moderate yields
    C3-Arylation (Modern)3-Bromo precursor + arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH3-Aryl-3-deazauridines45-75%Broad substrate scope; enables structure-activity optimization

    Structure-Activity Relationship (SAR) Studies

    Impact of Substituents on Antiviral and Anticancer Efficacy

    The biological profile of 3-deazauridine derivatives is exquisitely sensitive to C3 substituents, with even small structural changes causing dramatic shifts in mechanism and potency:

    • Unsubstituted (3-H): The parent compound acts primarily as a CTP synthetase inhibitor following intracellular phosphorylation to its triphosphate form. It depletes intracellular CTP pools, exhibiting cytostatic effects against L1210 leukemia (CC₅₀ = 1.3 μM) and CCRF-CEM cells (CC₅₀ = 11 μM). Antiviral activity is modest (EC₅₀ >100 μM against HSV-1) [6].

    • Fluorine Substituent (3-F): Introducing fluorine at C3 fundamentally alters the mechanism by shifting inhibition to orotidylate decarboxylase (ODC). The 3-fluoro-3-deazauridine monophosphate (3F-3DUMP) becomes a potent inhibitor (Kᵢ ~ 50 nM) of ODC in the UMP synthase complex. This switch occurs because fluorination lowers the pKₐ of the monophosphate, preventing further phosphorylation to di- and triphosphates. Consequently, 3F-3DUrd depletes both UTP and CTP pools and shows synergistic cytotoxicity with hypoxanthine or adenine due to PRPP depletion [2].

    • Nitro Substituent (3-NO₂): The strongly electron-withdrawing nitro group significantly enhances broad-spectrum antiviral activity while reducing cytotoxicity. 3-Nitro-3-deazauridine (3N-3DU) demonstrates potent activity against RNA viruses: rhinovirus (EC₅₀ = 6.2 μM; antiviral index = 24.1), Semliki Forest virus (AI = 76.9), and vesicular stomatitis virus (AI = 50). This enhanced activity correlates with improved cellular uptake and metabolic stability compared to the parent compound. Notably, 3N-3DU is >10-fold less cytotoxic than unmodified 3-deazauridine in mammalian cells [3] [5].

    • Aryl Substituents (3-Ar): C3-arylation creates compounds with potent anti-herpetic activity. Structure-activity analysis reveals:

    • Electron-deficient aromatics enhance potency: 3-(4-Fluorophenyl)-3-deazauridine (EC₅₀ = 0.8 μM vs. HSV-1) and 3-(3,5-bis(trifluoromethyl)phenyl) derivative (EC₅₀ = 0.5 μM)
    • Heteroaromatics maintain activity: 3-(thiophen-2-yl)-3-deazauridine (EC₅₀ = 1.2 μM)
    • Electron-rich aromatics diminish activity: 3-(4-methoxyphenyl)-3-deazauridine (EC₅₀ > 50 μM)The antiviral mechanism involves selective inhibition of viral early protein synthesis without significant effects on host cell macromolecular synthesis [4].

    Table 2: Structure-Activity Relationships of Key 3-Deazauridine Derivatives

    C3 SubstituentPrimary TargetAnticancer Activity (Cell Lines)Antiviral Activity (Viruses)Key Mechanistic Features
    H (Parent)CTP synthetaseL1210 leukemia (CC₅₀ = 1.3 μM); CCRF-CEM (CC₅₀ = 11 μM)Limited activity (EC₅₀ >100 μM vs HSV-1)Triphosphate-mediated competitive inhibition; CTP depletion
    FOrotidylate decarboxylase (UMP synthase)Synergistic with purinesNot significantMonophosphate accumulation; UTP/CTP dual depletion; pKₐ effect blocks further phosphorylation
    NO₂Viral RNA-dependent processesMinimal cytotoxicityRhinovirus (AI=24.1); SFV (AI=76.9); VSV (AI=50)Enhanced metabolic stability; broad RNA virus inhibition
    4-FluorophenylViral early protein synthesisNot reportedHSV-1 (EC₅₀ = 0.8 μM); Comparable to acyclovirDisrupts viral immediate-early gene expression; unknown molecular target
    3,5-Bis(trifluoromethyl)phenylPutative viral polymeraseModerate cytotoxicityHSV-1 (EC₅₀ = 0.5 μM); HSV-2 (EC₅₀ = 1.1 μM)Highest potency in series; potential DNA binding

    AI: Antiviral Index (MTD/MIC); SFV: Semliki Forest Virus; VSV: Vesicular Stomatitis Virus

    The SAR data collectively demonstrate that strategic modifications at C3 transform 3-deazauridine from a moderately active cytostatic agent into either:

    • Potent anticancer modulators (3-F derivative targeting pyrimidine biosynthesis)
    • Broad-spectrum antiviral agents (3-NO₂ against RNA viruses)
    • Targeted anti-herpetics (3-aryl derivatives with submicromolar potency)

    These findings establish the C3 position as a critical medicinal chemistry handle for tuning target specificity and biological activity in the 3-deazauridine scaffold.

    Properties

    CAS Number

    23205-42-7

    Product Name

    3-Deazauridine

    IUPAC Name

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one

    Molecular Formula

    C10H13NO6

    Molecular Weight

    243.21 g/mol

    InChI

    InChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2/t6-,8-,9-,10-/m1/s1

    InChI Key

    CBOKZNLSFMZJJA-PEBGCTIMSA-N

    SMILES

    C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

    Solubility

    H2O 18 (mg/mL)
    DMSO > 150 (mg/mL)
    EtOH < 1 (mg/mL)
    DMF > 150 (mg/mL)
    EtOAc 0.2 (mg/mL)
    CHC13 0.2 (mg/mL)

    Synonyms

    4-Hydroxy-1-β-D-ribofuranosyl-2(1H)-pyridinone; 1-β-D-Ribofuranosyl-4-hydroxy-2-pyridone; 3-Deazauridine; 3-Deazuridine; 4-Hydroxy-1-(β-D-ribofuranosyl)-2-pyridone; NSC 126849;

    Canonical SMILES

    C1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O

    Isomeric SMILES

    C1=CN(C(=O)C=C1O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.